9(S)-Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the natural compounds found in cannabis. It is one of the two diastereomers of hexahydrocannabinol, the other being 9(R)-hexahydrocannabinol. This compound has gained prominence due to its psychoactive properties and potential therapeutic applications, as well as its legal status in various jurisdictions where tetrahydrocannabinol is restricted. The synthesis of 9(S)-hexahydrocannabinol typically involves the hydrogenation of tetrahydrocannabinol or cannabidiol.
9(S)-Hexahydrocannabinol is classified as a tricyclic terpenoid and belongs to the broader category of cannabinoids, which are substances that interact with cannabinoid receptors in the body. Its classification can also be specified as a semi-synthetic cannabinoid since it is synthesized from cannabidiol, which is derived from low-THC cannabis plants. The first synthesis of hexahydrocannabinol was reported in 1940 by Adams et al., who reduced tetrahydrocannabinol through catalytic hydrogenation .
The synthesis of 9(S)-hexahydrocannabinol can be achieved through several methods:
These methods have been validated for their efficiency and reproducibility, allowing for high-purity yields suitable for pharmacological testing.
The molecular formula for 9(S)-hexahydrocannabinol is , with a molecular weight of approximately 314.46 g/mol. The structure consists of a benzopyran ring system with three chiral centers, specifically at positions C6a, C9, and C10a. The stereochemistry at C9 distinguishes between the two diastereomers:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds .
The chemical behavior of 9(S)-hexahydrocannabinol includes several key reactions:
The mechanism by which 9(S)-hexahydrocannabinol exerts its effects is primarily through interaction with cannabinoid receptors, specifically:
Binding affinity studies have shown that 9(S)-hexahydrocannabinol exhibits significant activity at these receptors, contributing to its psychoactive effects and potential therapeutic benefits .
As research continues to evolve, understanding the full spectrum of applications for 9(S)-hexahydrocannabinol will expand alongside advancements in synthetic methodologies and analytical techniques.
The origin of hexahydrocannabinol (HHC) traces back to 1940 when American chemist Roger Adams first synthesized it through catalytic hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) using platinum oxide catalysts. This pioneering work yielded an unresolved mixture of diastereomers now recognized as 9(R)-HHC and 9(S)-HHC [1] [6]. Adams' methodology faced significant limitations: low stereoselectivity produced near 1:1 epimeric ratios, and the process carried risks of explosions due to high-pressure hydrogen handling [1] [7]. For decades, HHC remained a chemical curiosity with minimal pharmacological investigation due to challenges in isolating individual epimers. The stereochemical breakthrough came in 1970 when Archer et al. identified the C9 epimeric pair through nuclear magnetic resonance (NMR), designating the "methyl axial" conformer as 9(S)-HHC based on its distinctive proton coupling patterns [2]. Early pharmacological screenings in non-human primates (rhesus monkeys) during the 1980s suggested 9(S)-HHC induced only mild drowsiness at high doses, contrasting sharply with the pronounced stupor caused by its 9(R) counterpart [2] [9]. This divergence sparked fundamental questions about stereochemical influences on cannabinoid activity that remain incompletely resolved.
Table 1: Key Historical Milestones in 9(S)-HHC Research
Year | Event | Significance |
---|---|---|
1940 | Adams reports HHC synthesis via THC hydrogenation [1] [6] | First chemical creation of HHC, though as an unresolved epimeric mixture |
1970 | Archer identifies C9 epimers via NMR [2] | Structural elucidation of 9(S) and 9(R) configurations |
1980 | Mechoulam tests isolated epimers in primates [2] [9] | First evidence of reduced psychoactivity in 9(S)-HHC compared to 9(R)-HHC |
2022 | EMCDDA monitors HHC as Novel Psychoactive Substance [3] | Recognition of emerging public health relevance of semi-synthetic HHC products |
The landscape shifted dramatically following the 2018 U.S. Farm Bill, which legalized hemp containing <0.3% Δ⁹-THC. This regulatory change enabled industrial-scale production of cannabidiol (CBD) from low-THC cannabis, creating an abundant precursor for semi-synthetic cannabinoids [3] [8]. Manufacturers exploited well-established chemistry: CBD undergoes acid-catalyzed cyclization (typically with p-toluenesulfonic acid or HCl) to form Δ⁸-THC or Δ⁹-THC intermediates, followed by catalytic hydrogenation to yield HHC epimers [2] [5]. Critically, the reaction conditions dictated epimeric ratios—prolonged heating with p-toluenesulfonic acid favored 9(R)-HHC (~61:39 R/S), while HCl produced 9(S)-rich mixtures (57:43 S/R) [2]. By late 2021, HHC products emerged in unregulated markets across Europe and North America, often marketed as "legal hemp alternatives." Analysis of >60 commercial products revealed alarming composition variability, with 9(S)-HHC content ranging from 29% to 83% of total HHC [1] [5]. These products—including vape cartridges, edibles, and sprayed hemp flowers—rarely disclosed epimeric ratios, complicating potency predictions. By 2023, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) had detected HHC in 20 member states, prompting controls in France, Sweden, and Italy due to concerns over inconsistent pharmacological effects [3] [9].
The 9(S)-HHC/9(R)-HHC epimeric pair serves as a powerful model for probing stereochemical dependencies in cannabinoid-receptor interactions. Receptor binding studies reveal profound differences: 9(S)-HHC exhibits weak binding to human CB₁ receptors (Kᵢ = 176 ± 3.3 nM), while its 9(R) counterpart binds with affinity comparable to Δ⁹-THC (Kᵢ = 15 ± 0.8 nM) [1] [6] [9]. This 11-fold difference stems from conformational constraints—the equatorial methyl orientation in 9(R)-HHC stabilizes receptor docking, whereas the axial methyl in 9(S)-HHC causes steric clashes [6] [9]. Functional assays corroborate this disparity: 9(S)-HHC demonstrates minimal efficacy in β-arrestin recruitment (EC₅₀ > 1,000 nM) and cAMP inhibition assays, acting as a partial agonist or functional antagonist at CB₁ [1] [9].
Table 2: Comparative Receptor Binding and Functional Activity of HHC Epimers
Parameter | 9(S)-HHC | 9(R)-HHC | Δ⁹-THC |
---|---|---|---|
CB₁ Binding Affinity (Kᵢ, nM) | 176 ± 3.3 | 15 ± 0.8 | 15 ± 4.4 |
CB₂ Binding Affinity (Kᵢ, nM) | 105 ± 26 | 13 ± 0.4 | 9.1 ± 3.6 |
CB₁ EC₅₀ (cAMP, nM) | 57 ± 19 | 3.4 ± 1.5 | 3.9 ± 0.5 |
CB₂ EC₅₀ (cAMP, nM) | 55 ± 10 | 6.2 ± 2.1 | 2.5 ± 0.7 |
Beyond receptor affinity, stereochemistry dictates metabolic fate. Human pharmacokinetic studies show 9(S)-HHC clears 2x faster than 9(R)-HHC (clearance: 18.7 vs 9.4 L/h) after inhalation, with lower blood exposure (AUC₀₋₃ₕ: 43.2 vs 127.4 ng·h/mL) [3] [4]. Metabolite profiles also differ: 8(S)OH-9(S)-HHC appears exclusively in urine, while 11-nor-9(S)-COOH-HHC appears only in blood [3] [9]. These disparities complicate forensic detection and suggest distinct biological activity for 9(S)-specific metabolites. Current research explores whether 9(S)-HHC modulates the entourage effect—preliminary data indicate it may potentiate 9(R)-HHC activity at subthreshold doses despite its weak standalone activity [2] [9]. This stereochemical complexity underscores why 9(S)-HHC cannot be dismissed as "inactive," as its presence in commercial mixtures may alter overall pharmacological profiles through uncharacterized allosteric or metabolic interactions.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4